molecular formula C8H7BrClF B1523595 2-(2-Bromoethyl)-1-chloro-3-fluorobenzene CAS No. 1192974-56-3

2-(2-Bromoethyl)-1-chloro-3-fluorobenzene

Cat. No.: B1523595
CAS No.: 1192974-56-3
M. Wt: 237.49 g/mol
InChI Key: UQLXEUYWJITHCR-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-1-chloro-3-fluorobenzene is an organic compound characterized by a benzene ring substituted with a bromoethyl group, a chloro group, and a fluoro group. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Benzene Derivatives: One common method involves the halogenation of benzene derivatives

  • Grignard Reaction: Another approach is the use of Grignard reagents. A Grignard reagent, such as ethyl magnesium bromide, can be reacted with a chloro-fluoro benzene derivative to introduce the bromoethyl group.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions, such as temperature and pressure, is maintained to ensure high yield and purity.

  • Continuous Flow Chemistry: Continuous flow chemistry techniques are also employed to enhance production efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution Reactions: Substitution reactions are common, where the halogen atoms on the benzene ring can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Carboxylic Acids: Oxidation of the compound can yield carboxylic acids.

  • Amines: Reduction reactions can produce amine derivatives.

  • Substituted Benzene Derivatives: Substitution reactions can lead to a variety of substituted benzene derivatives.

Scientific Research Applications

2-(2-Bromoethyl)-1-chloro-3-fluorobenzene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the polymer industry as a monomer or intermediate in the production of advanced materials.

Mechanism of Action

The mechanism by which 2-(2-Bromoethyl)-1-chloro-3-fluorobenzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

  • 2-(2-Bromoethyl)-1,3-dioxolane: A cyclic ether derivative used as a building block in organic synthesis.

  • 2-Bromoethyl ether: An organobromine compound used in the manufacture of pharmaceuticals and crown ethers.

  • 2-Bromoethyl benzene: A simpler benzene derivative with applications in organic synthesis.

Properties

IUPAC Name

2-(2-bromoethyl)-1-chloro-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClF/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLXEUYWJITHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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